1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the isoquinoline ring and subsequent functionalization. Common synthetic routes may include:
Formation of Isoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Functionalization: Introduction of the diphenylethoxy group and the propanol moiety can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride would depend on its specific biological target. Potential mechanisms could include:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their function.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,2-diphenylethoxy)propan-2-ol
- 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,2-diphenylethoxy)propan-2-amine
Uniqueness
1-(2,2-diphenylethoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride may have unique properties compared to similar compounds, such as different pharmacokinetic profiles, binding affinities, or biological activities. These differences can make it a valuable compound for specific research applications or therapeutic uses.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,2-diphenylethoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c28-25(18-27-16-15-21-9-7-8-14-24(21)17-27)19-29-20-26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-14,25-26,28H,15-20H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVECHKGNLBTCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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